N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S.ClH/c24-16-5-3-8-19-21(16)25-22(33-19)27(10-4-9-26-11-13-31-14-12-26)20(29)15-28-17-6-1-2-7-18(17)32-23(28)30;/h1-3,5-8H,4,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYGKQVDSAGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CN4C5=CC=CC=C5OC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and benzo[d]oxazole intermediates, followed by their coupling with appropriate reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Structural Features
The compound consists of:
- A benzothiazole ring, which is known for its biological activity.
- A morpholine moiety that enhances solubility and bioavailability.
- An oxobenzoxazole component that may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit bacterial growth at concentrations ranging from 12.5 to 100 µg/mL .
Antitumor Potential
Compounds with similar structural frameworks have been evaluated for anticancer activity. In vitro studies suggest that derivatives of benzothiazole can induce apoptosis in cancer cells, particularly in leukemia models, showing moderate to high anticancer activities . The presence of electron-withdrawing groups enhances this effect.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are well-documented. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models . This suggests potential therapeutic uses in treating inflammatory diseases.
Insecticidal and Acaricidal Activities
Benzothiazole derivatives have been tested for their efficacy as insecticides and acaricides. The compound's structure allows it to interact with specific biological pathways in pests, making it a candidate for agricultural applications against pests like Spodoptera litura and Tetranychus urticae .
Drug Development
The unique chemical structure of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride positions it as a promising lead compound for drug development. Its ability to target multiple biological pathways makes it suitable for developing multi-target drugs .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PMC10253887 | Antimicrobial screening | Compounds showed broad-spectrum activity against bacteria; effective at 200 µg/mL. |
| PMC7111421 | Synthesis and applications | Highlighted advances in chlorine-containing heterocycles as drugs; potential for further research on benzothiazole derivatives. |
| Patent WO2012156983A1 | Preparation processes | Discussed synthetic routes for related compounds; indicated versatility in modifications for enhanced activity. |
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide sulfate
Uniqueness
Compared to similar compounds, N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride may exhibit unique properties such as enhanced solubility, stability, or biological activity. These differences can be attributed to the presence of the hydrochloride salt form, which can influence the compound’s physicochemical characteristics.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H14ClN3O3S
- Molecular Weight : 339.8 g/mol
- CAS Number : 1216971-96-8
The structure features a benzothiazole ring, a morpholine moiety, and a benzoxazole derivative, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. Key steps include:
- Formation of the benzothiazole ring.
- Introduction of the chloro substituent.
- Attachment of the morpholine ring via nucleophilic substitution.
- Finalization with the incorporation of the benzoxazole moiety through condensation reactions.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and morpholine exhibit substantial antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains and fungi .
Antitumor Activity
The compound has been evaluated for its antitumor properties. In studies involving various cancer cell lines, it exhibited significant cytotoxic effects with IC50 values indicating potent activity against non-small cell lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (T47D) cells. For instance:
| Cancer Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX | 1.7 | 21.5 | 25.9 |
| RPMI-8226 | 15.9 | 27.9 | 93.3 |
| T47D | 15.1 | 28.7 | - |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell proliferation and apoptosis .
Case Studies and Research Findings
Recent studies have highlighted the compound’s potential in various therapeutic areas:
- Antimicrobial Efficacy : A study reported that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 100 μg/mL .
- Anticancer Research : A comparative study on related benzothiazole derivatives found that modifications in the side chains significantly affected their cytotoxicity profiles against different cancer cell lines .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what methodological considerations are critical for optimizing yield?
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole and benzoxazole cores. Key steps include:
- Amide coupling : Use carbodiimide reagents (e.g., EDC·HCl) in dichloromethane or THF with triethylamine as a base to couple the benzothiazole-amine and morpholinopropyl intermediates .
- Protection/deprotection : Morpholine and benzoxazole groups may require temporary protection (e.g., Boc groups) to prevent side reactions during coupling .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) is critical for isolating the hydrochloride salt.
Yield optimization : Control reaction temperature (0–5°C for carbodiimide activation), stoichiometric ratios (1.2:1 excess of acylating agent), and reaction time (3–6 hours) .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Spectroscopy :
- ¹H/¹³C NMR : Verify proton environments (e.g., benzothiazole C2-H at δ 7.8–8.2 ppm, morpholine CH₂ at δ 3.4–3.7 ppm) .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺ calculated for C₂₃H₂₃ClN₄O₃S: ~495.1) and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond angles and dihedral planes (e.g., benzothiazole/benzoxazole dihedral ~79°) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Perform shake-flask method in PBS (pH 7.4) or DMSO to guide dosing in in vitro studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Hydrogen bonding networks : Analyze O–H⋯N and N–H⋯O interactions (e.g., water-mediated H-bonds at 2.8–3.1 Å) to validate stability of the hydrochloride salt .
- Torsional strain : Compare dihedral angles (benzothiazole vs. benzoxazole) across derivatives to identify steric clashes affecting bioactivity .
- Software tools : Use SHELX suite for refinement and Mercury for visualizing π-π stacking (e.g., centroid distances ~3.6 Å) .
Q. What strategies address low reproducibility in scaled-up synthesis?
- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., morpholinopropyl substitution) .
- In-line analytics : Implement FTIR or HPLC monitoring to detect intermediates and adjust reaction parameters dynamically .
- DoE (Design of Experiments) : Optimize variables (solvent polarity, catalyst loading) via response surface methodology .
Q. How can computational modeling predict off-target interactions?
- Docking simulations : Use AutoDock Vina to map binding poses in ATP-binding pockets (e.g., RMSD <2.0 Å vs. co-crystallized ligands) .
- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force field) to prioritize derivatives for synthesis .
- ADMET prediction : SwissADME estimates logP (~3.5) and BBB permeability to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
